molecular formula C7H6BFN2O2 B15130765 (6-fluoro-1H-indazol-4-yl)boronic acid

(6-fluoro-1H-indazol-4-yl)boronic acid

Cat. No.: B15130765
M. Wt: 179.95 g/mol
InChI Key: HEPNDEWFJBZZOV-UHFFFAOYSA-N
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Description

(6-Fluoro-1H-indazol-4-yl)boronic acid is a boronic acid derivative featuring a fluorinated indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of the boronic acid group allows for versatile chemical reactivity, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-fluoro-1H-indazol-4-yl)boronic acid typically involves the introduction of a boronic acid group onto a pre-formed indazole ring. One common method includes the use of palladium-catalyzed borylation reactions. For instance, the reaction of 6-fluoro-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: (6-Fluoro-1H-indazol-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, often used in borylation and coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Oxidation Products: Alcohols or ketones from oxidation reactions.

    Substitution Products: Various substituted indazole derivatives.

Scientific Research Applications

(6-Fluoro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-fluoro-1H-indazol-4-yl)boronic acid largely depends on its application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is particularly useful in the design of protease inhibitors and other enzyme-targeting drugs .

Comparison with Similar Compounds

  • (1H-indazol-6-yl)boronic acid
  • 6-(trifluoromethyl)-1H-indazole
  • 3-Methyl-1H-indazole-6-boronic Acid

Comparison: (6-Fluoro-1H-indazol-4-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the boronic acid group provides versatile reactivity. Compared to other indazole derivatives, this compound offers a distinct combination of properties that can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C7H6BFN2O2

Molecular Weight

179.95 g/mol

IUPAC Name

(6-fluoro-1H-indazol-4-yl)boronic acid

InChI

InChI=1S/C7H6BFN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11)

InChI Key

HEPNDEWFJBZZOV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1C=NN2)F)(O)O

Origin of Product

United States

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